Methyl 2-methylidene-3-oxobutanoate
CAS No.: 4188-88-9
Cat. No.: VC3741463
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 4188-88-9 |
---|---|
Molecular Formula | C6H8O3 |
Molecular Weight | 128.13 g/mol |
IUPAC Name | methyl 2-methylidene-3-oxobutanoate |
Standard InChI | InChI=1S/C6H8O3/c1-4(5(2)7)6(8)9-3/h1H2,2-3H3 |
Standard InChI Key | OJSYSSUGQXWWRE-UHFFFAOYSA-N |
SMILES | CC(=O)C(=C)C(=O)OC |
Canonical SMILES | CC(=O)C(=C)C(=O)OC |
Introduction
Property | Value | Source |
---|---|---|
Molecular Formula | C₆H₈O₃ | |
Molecular Weight | 128.13 g/mol | |
CAS Number | 22415-00-5 | |
PubChem CID | 12815073 | |
Exact Mass | 128.047344113 Da |
Physical and Chemical Properties
Computed Physical Properties
The physical properties of methyl 2-methylidene-3-oxobutanoate have been computationally determined and are presented in the following table:
Property | Value | Reference Method |
---|---|---|
XLogP3-AA | 0.6 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11 |
Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.6.11 |
Rotatable Bond Count | 3 | Computed by Cactvs 3.4.6.11 |
The relatively low XLogP3 value of 0.6 indicates a moderate lipophilicity, suggesting that this compound has a balance between hydrophilic and hydrophobic properties. This characteristic is important for understanding its solubility behavior in various solvents and potential bioavailability if used in pharmaceutical applications .
The absence of hydrogen bond donors, coupled with three hydrogen bond acceptors (likely the carbonyl oxygen atoms and the alkene), influences its intermolecular interactions and solubility profile. These properties would affect its behavior in reactions, purification processes, and potential biological interactions .
Structural Analysis and Conformational Properties
The structure of methyl 2-methylidene-3-oxobutanoate features an α,β-unsaturated carbonyl system with an exocyclic double bond. This arrangement creates a conjugated system that influences the compound's stability and reactivity patterns. The presence of the methylene group at the α-position relative to both carbonyl groups creates a unique electronic environment that can facilitate various types of reactions, including Michael additions, Diels-Alder reactions, and other transformations typical of α,β-unsaturated carbonyl compounds .
Based on its molecular structure, this compound likely exists in multiple conformations due to rotation around single bonds, particularly those involving the ester group. These conformational variations may affect its reactivity in different chemical environments.
Synthesis Methods
Claisen Condensation Approach
A potential synthetic route for methyl 2-methylidene-3-oxobutanoate could involve a modified Claisen condensation reaction, similar to what is described for related compounds. This approach would likely involve the reaction between a suitable methyl acetate derivative and acetone or an acetone equivalent, followed by a methylenation reaction.
Modifications from Related Compounds
The synthesis of methyl 2-methylidene-3-oxobutanoate might also be achieved through modifications of related compounds such as methyl 2-methyl-3-oxobutanoate (CAS: 17094-21-2). This could involve dehydrogenation or elimination reactions to introduce the methylidene group .
Reaction Conditions and Considerations
Based on the synthesis of structurally similar compounds, the following conditions might be applicable:
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Base-catalyzed condensations using sodium ethoxide or similar strong bases
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Control of temperature and reaction time to prevent side reactions
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Careful selection of solvents based on the reactivity of intermediates
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Possible use of phase-transfer catalysis for some transformation steps
The synthesis of this compound would likely require careful control of reaction conditions to optimize yield and minimize the formation of side products, particularly given the reactivity of the functional groups involved.
Chemical Reactivity
Functional Group Reactivity
Methyl 2-methylidene-3-oxobutanoate contains multiple reactive functional groups that contribute to its chemical behavior:
Exocyclic Double Bond Reactivity
The exocyclic methylene group at the α-position is likely to be highly reactive in various addition reactions, including:
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Michael additions with nucleophiles
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Cycloaddition reactions (e.g., Diels-Alder)
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Hydrogenation or reduction to yield saturated derivatives
Carbonyl Group Reactivity
Both the ketone and ester carbonyl groups present nucleophilic addition sites. The ketone carbonyl is generally more reactive toward nucleophilic addition than the ester carbonyl. Potential reactions include:
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Nucleophilic additions to form alcohols, imines, or hydrazones
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Reduction to alcohols using various reducing agents
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Condensation reactions with appropriate nucleophiles
Comparison with Related Compounds
The reactivity of methyl 2-methylidene-3-oxobutanoate can be compared with structurally related compounds like methyl 2-methyl-3-oxobutanoate and other β-ketoesters. While traditional β-ketoesters exhibit enolization and active methylene chemistry, the presence of the exocyclic double bond in methyl 2-methylidene-3-oxobutanoate alters this reactivity pattern, likely making Michael-type addition reactions more prominent .
The related compound methyl 2-hydroxy-2-methyl-3-oxobutyrate, discussed in search result , represents a potential product from the addition of water across the double bond of methyl 2-methylidene-3-oxobutanoate, suggesting possible hydration reactions for the target compound .
Applications and Significance
Synthetic Building Block
Based on its structure and anticipated reactivity, methyl 2-methylidene-3-oxobutanoate likely serves as a valuable building block in organic synthesis. Its multiple functional groups and reactive centers provide opportunities for diverse transformations leading to more complex molecules. Specific potential applications include:
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Precursor for heterocyclic compound synthesis
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Building block for pharmaceutical intermediates
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Component in multi-step synthetic pathways toward natural products
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Substrate for asymmetric synthesis studies
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the following signals would be expected:
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A singlet around δ 3.7-3.8 ppm for the methyl ester group (OCH₃)
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A singlet around δ 2.2-2.4 ppm for the methyl ketone (COCH₃)
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Two singlets around δ 5.5-6.5 ppm for the exocyclic methylene protons (C=CH₂)
In ¹³C NMR, characteristic signals would likely include:
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A peak around 165-175 ppm for the ester carbonyl
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A peak around 195-205 ppm for the ketone carbonyl
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Signals around 120-140 ppm for the alkene carbons
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
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Strong band around 1720-1740 cm⁻¹ for the ester C=O stretch
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Strong band around 1680-1700 cm⁻¹ for the ketone C=O stretch
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Medium band around 1620-1640 cm⁻¹ for the C=C stretch
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Strong bands around 1100-1300 cm⁻¹ for C-O stretching
Identification Methods
For identification and purity assessment of methyl 2-methylidene-3-oxobutanoate, the following analytical techniques would be appropriate:
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High-Performance Liquid Chromatography (HPLC) for purity determination
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Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation
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Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary identification
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Elemental analysis for confirmation of empirical formula
The exact mass of 128.047344113 Da, as reported in the PubChem database, provides a reference point for mass spectrometric identification .
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